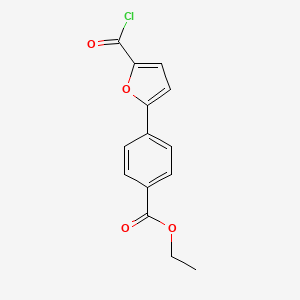

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester

CAS No.: 333435-04-4

Cat. No.: VC2180023

Molecular Formula: C14H11ClO4

Molecular Weight: 278.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333435-04-4 |

|---|---|

| Molecular Formula | C14H11ClO4 |

| Molecular Weight | 278.69 g/mol |

| IUPAC Name | ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H11ClO4/c1-2-18-14(17)10-5-3-9(4-6-10)11-7-8-12(19-11)13(15)16/h3-8H,2H2,1H3 |

| Standard InChI Key | OPOPFTSILPZGEL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |

Introduction

Chemical Structure and Identification

Molecular Composition

4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester contains multiple functional groups strategically positioned to enable various chemical transformations. The compound features a furan ring substituted at the 2-position with a 4-ethoxycarbonylphenyl group and at the 5-position with a chlorocarbonyl (acid chloride) group. This arrangement creates a molecule with both electron-donating and electron-withdrawing regions, influencing its reactivity profile in synthetic applications .

The molecular formula is C14H11ClO4 with a calculated molecular weight of 278.69 g/mol. This places it in the medium molecular weight range for organic synthetic intermediates, making it suitable for incorporation into larger molecular structures without adding excessive mass .

Structural Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 333435-04-4 |

| MDL Number | MFCD02258008 |

| IUPAC Name | ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate |

| InChI Key | OPOPFTSILPZGEL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |

| PubChem CID | 3131522 |

Table 1: Structural identifiers of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester

Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs. These alternative names reflect either systematic naming conventions or practical abbreviations used in laboratory settings. According to chemical databases, recognized synonyms include:

-

Ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate

-

Ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate

-

4-(5-chlorocarbonylfuran-2-yl)benzoic acid ethyl ester

The variety of names underscores the compound's presence across different chemical disciplines and applications, though in accordance with best practices, the full systematic name should be used in formal scientific documentation.

Physical and Chemical Properties

Physical Properties

The physical state and properties of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester influence its handling requirements and potential applications. While some properties have been experimentally determined, others have been predicted through computational methods.

| Property | Value | Determination Method |

|---|---|---|

| Boiling Point | 411.2±40.0 °C | Predicted |

| Density | 1.276±0.06 g/cm³ | Predicted |

| Sensitivity | Moisture Sensitive | Experimental |

| Physical State | Solid | Observed |

Table 2: Physical properties of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester

The high boiling point suggests strong intermolecular forces, likely due to the polar functional groups present in the molecule. Its moisture sensitivity is a critical characteristic that necessitates special handling and storage conditions to prevent degradation through hydrolysis of the acid chloride functionality .

Chemical Reactivity

The reactivity of this compound is largely determined by the chlorocarbonyl group attached to the furan ring. This acid chloride moiety is highly reactive toward nucleophiles, including water and alcohols, which explains the compound's moisture sensitivity. The ethyl ester group provides another site for potential transformations through hydrolysis, transesterification, or reduction reactions.

The furan ring contributes aromatic character and potential sites for electrophilic substitution, though the existing substituents would direct the regioselectivity of such reactions. Additionally, the entire molecular framework provides opportunities for cross-coupling reactions, particularly at the benzoate portion.

| Hazard Category | Classification | Reference Coding |

|---|---|---|

| Signal Word | Danger | GHS |

| Pictogram | Corrosion (GHS05) | GHS |

| Primary Hazards | Skin corrosion/irritation, Serious eye damage/eye irritation | H314, H318 |

| UN Number | UN3261 | Transport regulations |

Table 3: Hazard classification of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester

The corrosive nature of this compound is primarily attributed to the reactive chlorocarbonyl group, which can readily react with tissue moisture to form hydrochloric acid, potentially causing severe chemical burns upon contact .

Applications and Synthetic Utility

Synthetic Intermediate Applications

The primary value of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester in chemical research lies in its potential as a versatile synthetic intermediate. The presence of multiple functional groups creates opportunities for selective transformations in various synthetic pathways.

As a building block, this compound can participate in:

-

Amide formation through reaction of the acid chloride with amines, creating potential pharmaceutical intermediates.

-

Ester formation by reacting the acid chloride with alcohols, yielding complex esters.

-

Cross-coupling reactions utilizing the aromatic systems.

-

Selective hydrolysis of either the acid chloride or ethyl ester to create differentially functionalized derivatives.

These transformations can lead to the synthesis of more complex molecules with potential applications in drug discovery, materials science, and other fields of applied chemistry.

Related Compounds and Derivatives

Several related compounds share structural similarities with 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, suggesting potential synthetic relationships and comparable applications:

-

Isopropyl 4-[5-(chlorocarbonyl)-2-furyl]benzoate

-

5-Phenyl-furan-2-carbonyl chloride

-

Furoyl chloride

These related structures indicate a family of compounds with furyl-substituted benzoate esters that may serve similar roles in synthetic chemistry, with variations in substituents offering fine-tuning of chemical properties for specific applications.

Research Developments

Structure-Activity Relationships

The structural features of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester contribute to its potential utility in developing compounds with specific bioactivities or material properties. The furan moiety, in particular, is found in numerous biologically active compounds and pharmaceuticals, suggesting that derivatives of this compound might exhibit interesting biological activities.

The benzoate portion can serve as a site for further elaboration, potentially leading to compounds with modified solubility, binding properties, or other physical characteristics relevant to drug development or materials applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume